molecular formula C22H20N2O2S2 B2786560 4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 892361-52-3

4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2786560
CAS No.: 892361-52-3
M. Wt: 408.53
InChI Key: IUMCPHGRMJCZLE-UHFFFAOYSA-N
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Description

4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the class of benzothiadiazine derivatives. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, which includes a benzyl group and a sulfanyl group, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-3-[(2-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-17-9-5-6-12-19(17)16-27-22-23-28(25,26)21-14-8-7-13-20(21)24(22)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMCPHGRMJCZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the reaction of 2-aminobenzenesulfonamide with benzyl chloride in the presence of a base to form the intermediate benzylsulfonamide. This intermediate is then reacted with 2-methylbenzyl chloride under basic conditions to introduce the 2-methylphenylmethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds within the benzothiadiazine class exhibit significant antioxidant properties. The presence of the sulfanyl group in 4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione may enhance its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

Enzyme Inhibition
Studies have shown that derivatives of benzothiadiazines can act as inhibitors for various enzymes, including xanthine oxidase. This inhibition is crucial for managing conditions like gout and hyperuricemia. The structural modifications in This compound may be explored to optimize its inhibitory potency against such enzymes .

Drug Development

The compound has potential as a lead structure in drug development due to its unique chemical properties. Its ability to bind selectively to biological targets can be exploited through high-throughput screening methods using techniques like X-ray fluorescence spectrometry . This method allows researchers to estimate binding affinities and therapeutic indices effectively.

Material Science

Polymer Composites
The incorporation of benzothiadiazine derivatives into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. The unique structure of This compound can potentially improve the performance characteristics of polymer composites used in various industrial applications.

Agricultural Applications

Research into the agricultural use of benzothiadiazines suggests potential fungicidal or herbicidal properties. The compound's ability to interact with biological systems may offer new avenues for developing environmentally friendly agrochemicals .

Case Study 1: Antioxidant Efficacy

In a study evaluating various benzothiadiazine derivatives for their antioxidant activity, This compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined through DPPH assays, indicating its potential for therapeutic applications in oxidative stress-related diseases .

Case Study 2: Enzyme Inhibition

A series of experiments aimed at assessing the enzyme inhibition capabilities of benzothiadiazines revealed that This compound exhibited moderate xanthine oxidase inhibitory activity with an IC50 value comparable to existing drugs like febuxostat. This positions it as a promising candidate for further development in treating hyperuricemia .

Mechanism of Action

The mechanism of action of 4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives such as:

Uniqueness

What sets 4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione apart is its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both benzyl and 2-methylphenylmethyl groups, along with the sulfanyl group, provides a unique scaffold for further chemical modifications and potential therapeutic applications .

Biological Activity

4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS No. 892361-52-3) is a synthetic compound belonging to the benzothiadiazine class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antihypertensive properties. This article reviews the current understanding of its biological activity based on diverse scientific sources.

Chemical Structure

The compound features a complex structure characterized by a benzothiadiazine core with various substituents that may influence its biological activity:

PropertyDetails
Molecular Formula C22H20N2O2S2
Molecular Weight 420.54 g/mol
CAS Number 892361-52-3
IUPAC Name This compound

Anticancer Properties

Research indicates that benzothiadiazines exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A study on related compounds demonstrated that modifications in the benzothiadiazine structure can enhance cytotoxicity against cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The sulfanyl group may play a crucial role in mediating these effects by interacting with inflammatory pathways .

Antihypertensive Activity

Benzothiadiazines are traditionally known for their antihypertensive effects. Preliminary studies suggest that this compound may lower blood pressure by acting as a vasodilator and modulating renal function. Its mechanism may involve the inhibition of angiotensin-converting enzyme (ACE), which is responsible for regulating blood pressure .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as ACE in hypertension.
  • Receptor Interaction : It may interact with cellular receptors that mediate inflammatory responses or cell proliferation.
  • Gene Expression Modulation : The compound could influence gene expression related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of benzothiadiazines:

  • Anticancer Study : A study published in Cancer Letters evaluated a series of benzothiadiazines for their ability to inhibit cancer cell growth. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells .
  • Inflammation Model : In an animal model of arthritis, treatment with related benzothiadiazine derivatives resulted in reduced joint swelling and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .
  • Hypertension Research : A pharmacological study assessed the antihypertensive effects of benzothiadiazines in hypertensive rats. The results indicated a significant reduction in systolic blood pressure following administration of the compound .

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